molecular formula C10H8INO3S B8045033 Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B8045033
M. Wt: 349.15 g/mol
InChI Key: MCRJORGESLJEQZ-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a dihydrothiophene ring. Key structural attributes include:

  • Iodo substituent at position 3, which confers distinct electronic and steric properties.
  • Ethyl ester group at position 2, enhancing solubility in organic solvents.

This compound’s molecular formula is C₁₁H₁₀INO₃S, with a molecular weight of 363.23 g/mol. The iodine atom at position 3 makes it a candidate for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the ester group enables further derivatization.

Properties

IUPAC Name

ethyl 3-iodo-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3S/c1-2-15-10(14)8-7(11)5-3-4-6(13)12-9(5)16-8/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJORGESLJEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit antiviral properties. Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate has been investigated for its potential in treating viral infections, particularly herpesviruses. A study demonstrated that similar compounds in this class could inhibit viral replication through interference with viral enzymes .

Antitumor Activity

The compound has shown promise as a potential antitumor agent. Investigations into related thienopyridine derivatives have revealed their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds designed from the thieno[2,3-b]pyridine scaffold were noted for their dual inhibition of thymidylate synthase and dihydrofolate reductase, essential targets in cancer therapy .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its iodine atom allows for various substitution reactions that can lead to the formation of more complex molecules. This property is particularly useful in developing new pharmaceuticals and agrochemicals .

Photophysical Properties

Compounds containing the thieno[2,3-b]pyridine moiety have been studied for their photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. The unique electronic structure contributes to their ability to absorb light and emit fluorescence .

Case Studies

StudyFocusFindings
Antiviral ActivityInhibition of herpesvirusEthyl derivatives showed significant inhibition of viral replication .
Antitumor PotentialDual enzyme inhibitionCompounds demonstrated effective inhibition of thymidylate synthase and dihydrofolate reductase .
NeuroprotectionCerebral blood flow enhancementRelated compounds improved neuronal survival under stress conditions .

Mechanism of Action

The mechanism by which Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Iodo vs. Chloromethyl: The iodo group in the target compound is bulkier and less reactive in nucleophilic substitutions compared to the chloromethyl group in its analog . However, iodine’s polarizability supports transition metal-catalyzed reactions. Amino/Cyano vs. Halogens: Amino and cyano groups (e.g., in compound ) increase polarity and hydrogen-bonding capacity, making them suitable for biological applications, whereas halogens (I, Cl, CF₂Cl) enhance lipophilicity and electrophilicity.

Heterocyclic Systems: Thieno vs. Furo/Pyrrolo: Thieno[2,3-b]pyridine derivatives (target and analogs ) retain sulfur’s electron-rich character, favoring π-stacking interactions. In contrast, furo and pyrrolo analogs exhibit reduced aromaticity, altering electronic properties.

Molecular Weight and Reactivity :

  • The target compound’s higher molecular weight (363.23 g/mol) compared to chloromethyl (294.75 g/mol) and furo (326.71 g/mol) analogs reflects iodine’s contribution. Lower molecular weight analogs may exhibit better bioavailability.

Biological Activity

Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, molecular interactions, and therapeutic implications based on current research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H8INO3S
  • Molecular Weight : 349.15 g/mol
  • CAS Number : 1956318-08-3
  • Purity : ≥95% .

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler thieno-pyridine derivatives. The synthetic route often includes:

  • Formation of the thieno-pyridine core.
  • Iodination at the C3 position.
  • Esterification to form the carboxylate .

Antitumor Activity

Research indicates that ethyl 3-iodo-6-oxo derivatives exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various human cancer cell lines. For example:

  • Inhibition of Tumor Growth : The compound demonstrated IC50 values in the nanomolar range against several tumor cell lines, indicating potent cytotoxic effects .

Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)
HCT116 (Colon)0.054
HepG2 (Liver)0.019
MCF7 (Breast)0.025

The biological activity of ethyl 3-iodo-6-oxo compounds is attributed to their ability to inhibit key enzymes involved in cellular proliferation:

  • Thymidylate Synthase (TS) : Inhibition of TS disrupts DNA synthesis, leading to reduced tumor growth.
  • Dihydrofolate Reductase (DHFR) : Compounds have shown dual inhibition of DHFR with IC50 values significantly lower than those of standard chemotherapeutics like methotrexate .

Molecular Docking Studies

Molecular docking studies suggest that ethyl 3-iodo derivatives bind effectively to the active sites of TS and DHFR, enhancing their inhibitory potency. The presence of the iodine atom is believed to increase hydrophobic interactions with target proteins, which may explain the enhanced biological activity compared to non-halogenated analogs .

Case Studies

A notable study evaluated the efficacy of ethyl 3-iodo derivatives in a preclinical setting:

  • Study Design : The compound was administered to mice bearing human tumor xenografts.
  • Results : Significant tumor regression was observed in treated groups compared to controls, correlating with in vitro findings regarding cell line sensitivity .

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